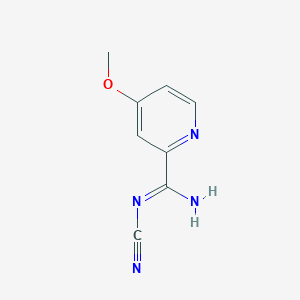
N-Cyano-4-methoxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-4-methoxypicolinimidamide can be achieved through various methods. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-4-methoxypicolinimidamide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is used as a ligand in nickel-catalyzed cross-coupling reactions with diverse basic nitrogen heterocycles and primary and secondary alkyl halides.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nickel Catalysts: Used in cross-coupling reactions.
Alkyl Cyanoacetates: Used in the synthesis of cyanoacetamide derivatives.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically heterocyclic compounds with various functional groups .
Applications De Recherche Scientifique
N-Cyano-4-methoxypicolinimidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Cyano-4-methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed cross-coupling reactions. The compound coordinates with nickel to form a complex that facilitates the coupling of nitrogen heterocycles with alkyl halides . This process involves the activation of the nickel catalyst and the formation of a reactive intermediate that undergoes the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyano-4-methoxypyridine: Similar in structure but lacks the amidine group.
N-Cyano-4-methoxybenzamide: Similar in structure but has a benzene ring instead of a pyridine ring.
Uniqueness
N-Cyano-4-methoxypicolinimidamide is unique due to its specific structure, which includes both a cyano group and a methoxy group on a pyridine ring. This unique structure allows it to act as an effective ligand in nickel-catalyzed cross-coupling reactions, enabling the synthesis of diverse heterocyclic compounds .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
N'-cyano-4-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12) |
Clé InChI |
LEWHOCRDELQPCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)C(=NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


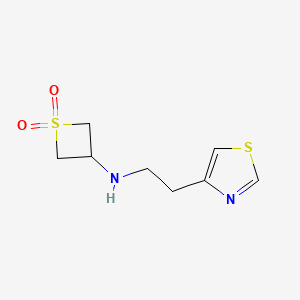
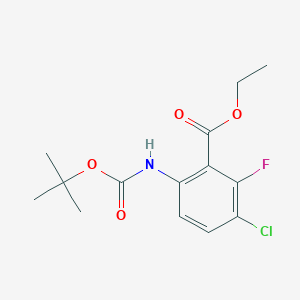
![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
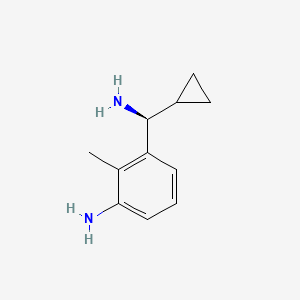
![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)

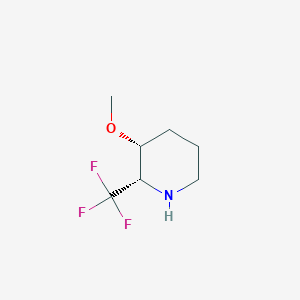

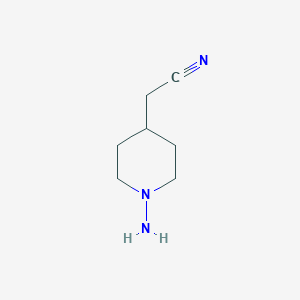
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
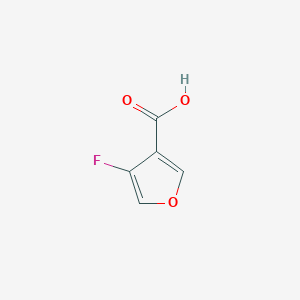
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

